![molecular formula C8H15NO B13493593 8-Methoxy-5-azaspiro[3.4]octane](/img/structure/B13493593.png)
8-Methoxy-5-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-5-azaspiro[3.4]octane: is a chemical compound with a unique spirocyclic structure It is characterized by a spiro linkage between a nitrogen-containing azaspiro ring and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-azaspiro[3.4]octane typically involves the formation of the spirocyclic structure through annulation reactions. One approach involves the aldol addition of 4-butyrothiolactone with 1-N-Boc-3-azetidinone, followed by deprotection and cyclization . Another method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, can enhance yield and purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxy-5-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrogen-containing ring can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 8-Methoxy-5-azaspiro[3.4]octane is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity .
Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in the treatment of neurological disorders and as antimicrobial agents .
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 8-Methoxy-5-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing, with a focus on understanding its effects at the molecular level .
Comparación Con Compuestos Similares
Spirotetramat: A spirocyclic insecticide with a similar structural motif.
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: Another spirocyclic compound used in organic synthesis.
Uniqueness: 8-Methoxy-5-azaspiro[3.4]octane stands out due to its methoxy group, which imparts unique chemical reactivity and potential biological activity. Its spirocyclic structure also provides a rigid framework that can enhance binding specificity in biological systems.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
8-methoxy-5-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15NO/c1-10-7-3-6-9-8(7)4-2-5-8/h7,9H,2-6H2,1H3 |
Clave InChI |
JONSXBTWQXBQIY-UHFFFAOYSA-N |
SMILES canónico |
COC1CCNC12CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)
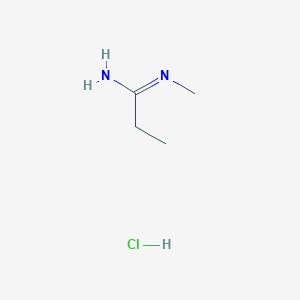


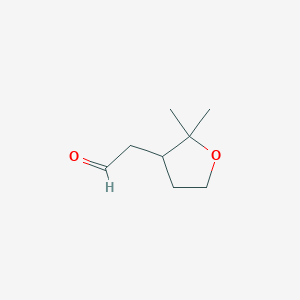
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)
![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)
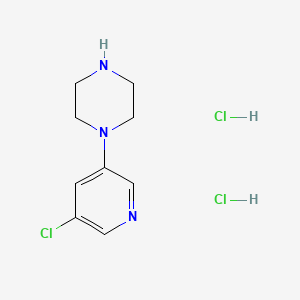
![2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)
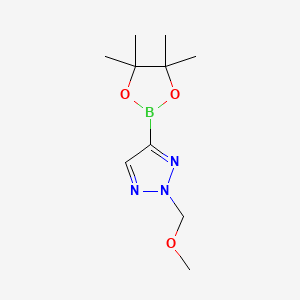
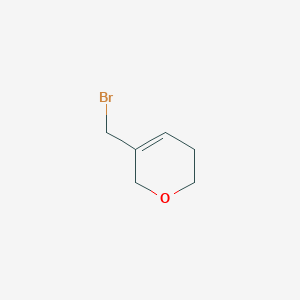
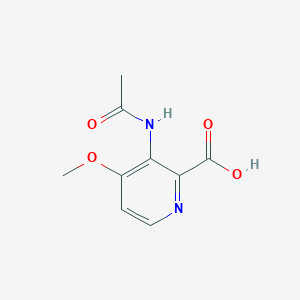
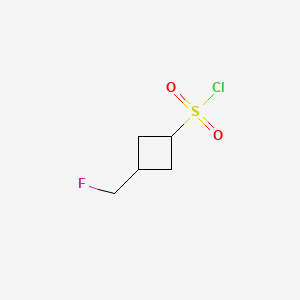
![N-{3-[(methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B13493594.png)
